![molecular formula C12H16N2O3 B3238008 2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid CAS No. 1396965-20-0](/img/structure/B3238008.png)
2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid
Übersicht
Beschreibung
2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid is a chemical compound with the CAS Number: 1396965-20-0 . It has a molecular weight of 236.27 . This compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid is a powder that is stored at room temperature . Unfortunately, the web search results did not provide further information on the physical and chemical properties of this compound. For a detailed analysis of the physical and chemical properties, it would be best to refer to scientific literature or databases that provide information on the physical and chemical properties of specific compounds.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- Formation of Unique Compounds: The reaction of 2-formamidopyridine with N,N-dimethylaniline in POCl3 solution yields tris(4-dimethylaminophenyl)methane, demonstrating the potential for creating novel organic molecules through unexpected reaction pathways (Cheng et al., 2001).
- Electropolymerization: Research into silicon naphthalocyanines (SiNcs) substituted with electropolymerizable units shows non-aggregated behavior in various solvents and highlights their potential for use in electronic applications, such as organic semiconductors (Bıyıklıoğlu & Alp, 2017).
- Catalytic Transformations: Highly regioselective olefination of substituted N,N-dimethylbenzylamines has been developed, further allowing the transformation of these intermediates into valuable organic acids and derivatives, showcasing the method's utility in organic synthesis (Cai et al., 2007).
Material Science and Polymer Research
- Thermo-sensitive Resins: The synthesis and properties of a water-soluble resin with tertiary amine oxide side substituents were studied, revealing its potential for thermal laser imaging applications due to its thermo-induced solubility change (An et al., 2015).
- Photopolymerization Under Air: Multivalent atom-containing amines have been proposed as coinitiators in photopolymerization, showing significant improvements in polymerization rates and final conversion under conditions where oxygen typically has a detrimental effect (El-Roz et al., 2010).
Antimicrobial Activity
- Synthetic Methods and Antibacterial Activities: The synthesis and evaluation of novel compounds for their antibacterial properties highlight the ongoing search for new antibacterial agents with potentially unique mechanisms of action or improved efficacy against resistant strains (Shu-jun, 2006).
Analytical Chemistry
- Quantitative Analysis: An LC-MS/MS method for the simultaneous quantitation of specific compounds in human plasma exemplifies the importance of analytical techniques in the pharmacokinetic studies and drug monitoring (Yin et al., 2016).
Safety And Hazards
The safety information for 2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.
Eigenschaften
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(12(16)17)13-11(15)9-4-6-10(7-5-9)14(2)3/h4-8H,1-3H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFQSOKOSPOZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



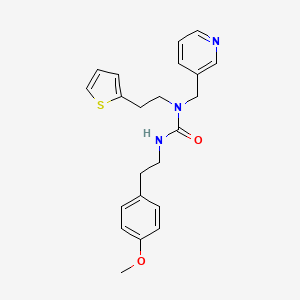
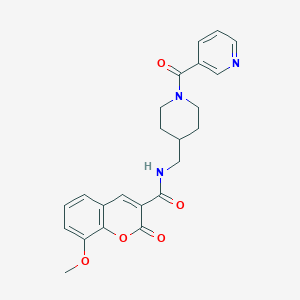
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(o-tolyloxy)ethanone](/img/structure/B3237948.png)
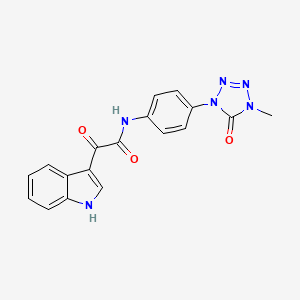
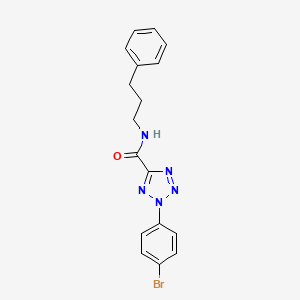
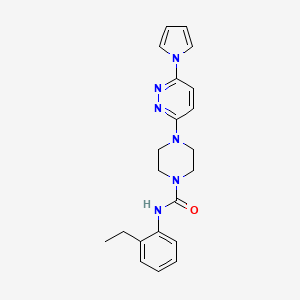
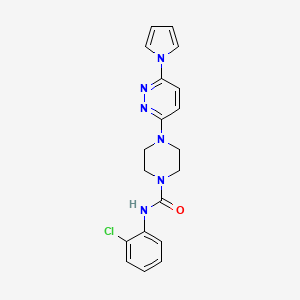
![N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3237975.png)
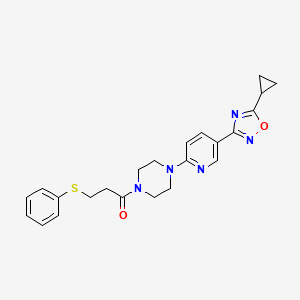
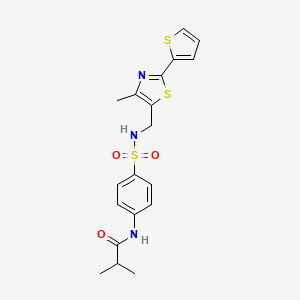
![2-{[(4-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B3238002.png)
![2-[(5-Bromothiophen-2-yl)formamido]propanoic acid](/img/structure/B3238006.png)
![2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3238010.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid](/img/structure/B3238017.png)